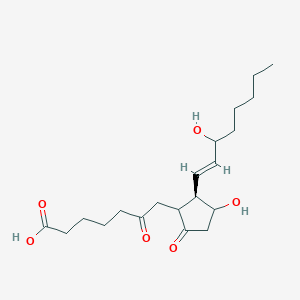
ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate is a heterocyclic compound that features a quinazoline moiety. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate typically involves the reaction of anthranilic acid with various reagents. One common method is the Niementowski synthesis, where anthranilic acid is treated with an amide to form 4-oxo-3,4-dihydroquinazolines . The quinazoline moiety is then further functionalized to introduce the piperazine and ethyl carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazoline ring or the piperazine moiety.
Substitution: Substitution reactions can occur at different positions on the quinazoline ring or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinazoline or piperazine rings.
Scientific Research Applications
Ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The quinazoline moiety can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazoline core structure and exhibit similar biological activities.
Benzoxazinone Derivatives: These compounds are structurally related and also show a wide range of biological activities.
Imidazole Derivatives: Although structurally different, imidazole derivatives share some overlapping biological activities with quinazoline derivatives.
Uniqueness
Ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of the quinazoline and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-2-22-15(21)19-9-7-18(8-10-19)14-16-12-6-4-3-5-11(12)13(20)17-14/h3-6H,2,7-10H2,1H3,(H,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOWMMRIBOZLCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12,14-diazapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene-13-thione](/img/structure/B7852240.png)
![methyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide](/img/structure/B7852244.png)
![Ethyl [2-(acetylamino)-5-ethyl-1,3-thiazol-4-yl]acetate](/img/structure/B7852257.png)
![(E)-7-[(2R)-5-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B7852273.png)





![6-(methoxymethyl)-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one](/img/structure/B7852305.png)
![6-methyl-3-[2-(2-phenyl-1,3-thiazol-4-yl)ethylamino]-2H-1,2,4-triazin-5-one](/img/structure/B7852319.png)

![Butyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852337.png)
